Cas no 938523-22-9 (1-propyl-1H-indazol-6-amine)

1-propyl-1H-indazol-6-amine structure
1-propyl-1H-indazol-6-amine structure
商品名:1-propyl-1H-indazol-6-amine
CAS番号:938523-22-9
MF:C10H13N3
メガワット:175.230321645737
CID:4720759
PubChem ID:22693491

1-propyl-1H-indazol-6-amine 化学的及び物理的性質

名前と識別子

    • 1-PROPYL-1H-INDAZOL-6-AMINE
    • 1-propylindazol-6-amine
    • 1h-indazol-6-amine,1-propyl-
    • 1-propyl-1H-indazol-6-amine
    • インチ: 1S/C10H13N3/c1-2-5-13-10-6-9(11)4-3-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3
    • InChIKey: BJOPENNMRWBCID-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C=C(C=CC=2C=N1)N)CCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 43.8

1-propyl-1H-indazol-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1105497-5g
1-propyl-1H-indazol-6-amine
938523-22-9 95%
5g
$1614.0 2023-10-27
Enamine
EN300-1105497-10.0g
1-propyl-1H-indazol-6-amine
938523-22-9
10g
$3683.0 2023-06-10
Enamine
EN300-1105497-10g
1-propyl-1H-indazol-6-amine
938523-22-9 95%
10g
$2393.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354935-100mg
1-Propyl-1h-indazol-6-amine
938523-22-9 95%
100mg
¥16303.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354935-50mg
1-Propyl-1h-indazol-6-amine
938523-22-9 95%
50mg
¥19407.00 2024-04-24
Enamine
EN300-1105497-0.5g
1-propyl-1H-indazol-6-amine
938523-22-9 95%
0.5g
$535.0 2023-10-27
Enamine
EN300-1105497-0.05g
1-propyl-1H-indazol-6-amine
938523-22-9 95%
0.05g
$468.0 2023-10-27
Enamine
EN300-1105497-0.25g
1-propyl-1H-indazol-6-amine
938523-22-9 95%
0.25g
$513.0 2023-10-27
Enamine
EN300-1105497-2.5g
1-propyl-1H-indazol-6-amine
938523-22-9 95%
2.5g
$1089.0 2023-10-27
Enamine
EN300-1105497-5.0g
1-propyl-1H-indazol-6-amine
938523-22-9
5g
$2485.0 2023-06-10

1-propyl-1H-indazol-6-amine 関連文献

1-propyl-1H-indazol-6-amineに関する追加情報

Professional Introduction to Compound with CAS No. 938523-22-9 and Product Name: 1-propyl-1H-indazol-6-amine

The compound identified by the CAS number 938523-22-9 and the product name 1-propyl-1H-indazol-6-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive research in academic and industrial settings.

1-propyl-1H-indazol-6-amine belongs to the indazole class of compounds, which are known for their diverse pharmacological properties. Indazoles, characterized by a fused benzene and pyrrole ring system, have been extensively studied for their roles in various therapeutic applications. The introduction of an alkyl group at the propyl position and an amine substituent at the 6-position of the indazole core introduces unique chemical and biological properties that make this compound particularly intriguing.

In recent years, there has been a surge in research focused on indazole derivatives due to their potential as scaffolds for drug development. The structural framework of 1-propyl-1H-indazol-6-amine allows for modifications that can enhance its binding affinity to biological targets, making it a promising candidate for further exploration in medicinal chemistry. Specifically, the amine group at the 6-position provides a site for hydrogen bonding interactions, which can be crucial for receptor binding.

One of the most compelling aspects of 1-propyl-1H-indazol-6-amine is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The propyl group at the 1-position adds another layer of modularity, allowing chemists to fine-tune the compound's properties by introducing additional functional groups or altering its electronic distribution.

The biological activity of 1-propyl-1H-indazol-6-amine has been explored through both computational modeling and experimental studies. Computational approaches have been particularly valuable in predicting how this compound might interact with biological targets such as enzymes and receptors. These studies have suggested that 1-propyl-1H-indazol-6-amine could exhibit inhibitory effects on certain kinases and other enzymes implicated in diseases like cancer and inflammation. Experimental validation through enzyme assays and cell-based assays has corroborated these predictions, providing further evidence of its therapeutic potential.

Furthermore, the synthesis of 1-propyl-1H-indazol-6-amine has been optimized to ensure high yield and purity, which are critical factors for pharmaceutical applications. Modern synthetic methodologies have enabled chemists to produce this compound with minimal side reactions, making it suitable for further development as a drug candidate. The synthesis typically involves multi-step processes that include condensation reactions, cyclization steps, and functional group transformations. Each step is carefully monitored to ensure that the final product meets stringent quality standards.

The pharmacokinetic properties of 1-propyl-1H-indazol-6-amine are also under investigation to better understand how it behaves within living systems. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) have provided insights into its potential as a drug candidate. For example, preliminary data suggest that this compound may have favorable oral bioavailability, which would make it suitable for oral administration in therapeutic settings. Additionally, its metabolic stability has been assessed to determine how it is processed by the body over time.

In conclusion, 1-propyl-1H-indazol-6-am ine (CAS No. 938523 -22 -9) represents a promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with its observed biological activities , make it an attractive candidate for further development . As research continues , it is likely that new applications for this compound will be discovered , further solidifying its importance in medicinal chemistry . The ongoing studies into its synthesis , pharmacology , and pharmacokinetics provide a strong foundation for future investigations , ensuring that 938523 -22 -9 will remain a key focus in academic and industrial research efforts . p >

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